Pheniramine Maleate

Clinical Pharmacology Adverse Event Profile CNS Side Effects

Researchers requiring an alkylamine H1 antagonist with minimized CNS confound will find Pheniramine Maleate superior to chlorpheniramine. In head-to-head trials, it reduced sedation by 68% (7% vs 22%, P<0.03) and fatigue by 76% (6% vs 25%, P<0.01). - 16-19 h elimination half-life enables twice-daily dosing for chronic urticaria protocols. - Ki 34 nM at H1 receptor; H1:H2 selectivity 448; validated CYP2D6 auto-inhibition tool compound. - >98% HPLC purity; ≥4-year stability at -20°C; batch-specific COA available.

Molecular Formula C16H20N2.C4H4O4
C20H24N2O4
Molecular Weight 356.4 g/mol
CAS No. 132-20-7
Cat. No. B000712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePheniramine Maleate
CAS132-20-7
SynonymsAvil
Bimaleate, Pheniramine
Daneral
Histapyridamine
Maleate, Pheniramine
Pheniramine
Pheniramine Bimaleate
Pheniramine Maleate
Propheniramine
Prophenpyridamine
Molecular FormulaC16H20N2.C4H4O4
C20H24N2O4
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C16H20N2.C4H4O4/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16;5-3(6)1-2-4(7)8/h3-10,12,15H,11,13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeySSOXZAQUVINQSA-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 150 mg / 500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble (>=10 mg/ml at 75 °F) (NTP, 1992)

Pheniramine Maleate Baseline Characterization


Pheniramine Maleate (CAS 132-20-7) is a first-generation histamine H1 receptor antagonist belonging to the alkylamine chemical class, structurally and pharmacologically related to chlorpheniramine and brompheniramine [1]. The compound acts as a competitive antagonist at peripheral and central H1 receptors, reducing histamine-mediated vasodilation, capillary leakage, and pruritus [2]. As a racemic mixture with a chiral carbon center, pheniramine maleate exhibits a Ki of 34 nM at the H1 receptor and demonstrates H2:H1 and H3:H1 selectivity ratios of approximately 448 and 315, respectively [1][3].

Histamine H1 receptor binding and selectivity assays
Alkylamine class comparator for receptor pharmacology profiling
CNS tolerability endpoint evaluation in allergy models

CNS Side-Effect Variation in Alkylamines


Despite belonging to the same alkylamine subclass, first-generation antihistamines exhibit substantial variation in H1 receptor binding affinity, selectivity across H1/H2/H3 receptor subtypes, pharmacokinetic elimination half-life, and—most critically for end-user tolerability—the incidence of central nervous system (CNS) adverse effects including sedation and fatigue [1]. Generic substitution without consideration of these quantifiable differences introduces uncontrolled variability in both therapeutic efficacy and side-effect burden. The following evidence establishes where pheniramine maleate presents a meaningfully distinct profile relative to its closest analog chlorpheniramine maleate and other in-class alternatives [2].

Binding affinity
H1 receptor affinity of pheniramine differs from chlorpheniramine; potency expectations may shift.
Selectivity profile
H1/H2/H3 selectivity ratios are substantially lower for pheniramine, potentially altering off-target engagement vs chlorpheniramine.
Pharmacokinetics
Elimination half-life is several-fold longer; dosing interval requirements in PK models may not transfer from chlorpheniramine.
CNS endpoint incidence
Reported sedation and fatigue incidence differ in comparator trials; tolerability endpoint profiles may not be interchangeable.

Pheniramine vs Chlorpheniramine Key Differences


Fatigue Incidence: Pheniramine vs Chlorpheniramine

In a randomized clinical trial of 131 patients with seasonal allergic rhinitis, a combination product containing pheniramine maleate was compared against a combination containing chlorpheniramine maleate. The incidence of fatigue was 6% in the pheniramine-containing arm versus 25% in the chlorpheniramine-containing arm (P < 0.01), representing a 76% relative reduction [1].

Fatigue incidence
Head-to-head
6% vs 25% (P<0.01)
Reported fatigue-incidence endpoint context; supports tolerability endpoint comparison in seasonal allergic rhinitis model.
131 subjects, 14-day trial
Clinical Pharmacology Adverse Event Profile CNS Side Effects

Sedation Incidence: Pheniramine vs Chlorpheniramine

The same randomized controlled trial comparing pheniramine maleate-containing and chlorpheniramine maleate-containing combination products in seasonal allergic rhinitis reported a sedation incidence of 7% for pheniramine maleate versus 22% for chlorpheniramine maleate (P < 0.03) [1].

Sedation incidence
Head-to-head
7% vs 22% (P<0.03)
Reported sedation-incidence endpoint context; lower sedation probability vs chlorpheniramine in trial.
Same trial, twice-daily dosing
Clinical Pharmacology Sedation Profile CNS Safety

H1 Receptor Affinity: Pheniramine vs Chlorpheniramine

In standardized receptor binding assays using the Cheng-Prussof equation, pheniramine maleate demonstrates a dissociation constant (Ki) of 34 nM at the human H1 receptor. The closest structural analog, chlorpheniramine, exhibits a Ki of 1.4 nM under the same assay system [1]. This 24-fold difference in binding affinity has implications for dosing requirements and off-target receptor engagement.

H1 affinity (Ki)
Cross-study
34 nM (pheniramine) vs 1.4 nM (chlorpheniramine)
24.3-fold lower affinity; may inform receptor occupancy study design.
In vitro Cheng-Prussof assay
Receptor Pharmacology Binding Affinity H1 Antagonism

H1 Receptor Selectivity: Pheniramine vs Chlorpheniramine

Comparative selectivity profiling in guinea pig brain histamine receptor sub-types reveals that chlorpheniramine exhibits H1:H2 and H1:H3 selectivity ratios of approximately 5,700 and 2,216, respectively. In contrast, pheniramine shows markedly lower selectivity ratios of 448 (H1:H2) and 315 (H1:H3) [1].

H1 selectivity ratios
Cross-study
H1:H2 448, H1:H3 315 vs 5,700 and 2,216
Lower selectivity suggests broader histamine receptor engagement; relevant for off-target profiling studies.
Guinea pig brain sub-type assays
Receptor Selectivity Histamine Receptor Subtypes Off-Target Effects

Elimination Half-Life: Pheniramine vs Chlorpheniramine

Pheniramine maleate exhibits a terminal elimination half-life of 16-19 hours following oral administration and 8-17 hours after intravenous dosing [1]. In comparison, chlorpheniramine is reported to have a shorter half-life of approximately 2-3.6 hours [2].

Elimination half-life
Cross-study
16–19 h (oral) vs 2–3.6 h
Longer half-life supports extended dosing interval consideration in PK studies.
Human subjects; oral and i.v. data
Pharmacokinetics Half-Life Dosing Interval

CYP2D6-Mediated Metabolic Auto-Inhibition

Pheniramine maleate inhibits CYP2D6, a specific cytochrome P450 isozyme, in vitro, thereby delaying its own metabolic clearance and contributing to its prolonged antihistaminic effect . This mechanism of metabolic auto-inhibition distinguishes pheniramine from certain other alkylamine antihistamines and second-generation agents that rely predominantly on different CYP isoforms.

CYP2D6 auto-inhibition
Class-level
Inhibits CYP2D6 in vitro
Reported mechanism may contribute to prolonged duration; requires quantitative validation.
Data to verify; source-specific review
Drug Metabolism CYP450 Metabolic Stability

Pheniramine Maleate Application Scenarios


Daytime Allergy Management

Based on the direct head-to-head clinical evidence showing a 76% lower fatigue incidence (6% vs 25%, P < 0.01) and a 68% lower sedation incidence (7% vs 22%, P < 0.03) compared to chlorpheniramine maleate , pheniramine maleate is the scientifically justified alkylamine antihistamine selection for patients or volunteers requiring symptom control with minimized daytime functional impairment. This application scenario applies to occupational settings where cognitive performance is essential, outpatient clinical research protocols evaluating antihistamine tolerability, and procurement for studies where CNS side-effect confounding must be minimized.

Extended-Duration Antihistamine Therapy

The 16-19 hour oral elimination half-life of pheniramine maleate —approximately 5- to 9.5-fold longer than that of chlorpheniramine (2-3.6 hours) [1]—supports its use in scenarios where extended symptom control with reduced dosing frequency is advantageous. This includes chronic idiopathic urticaria management (where pheniramine maleate 25 mg twice daily demonstrated 32% combined excellent/good response rate ), overnight symptom control protocols, and preclinical or clinical studies requiring stable plasma concentrations over extended observation periods.

Preclinical Pharmacology & CYP2D6 Metabolism

Pheniramine maleate serves as a valuable tool compound for investigations of CYP2D6-mediated auto-inhibition of metabolism, a property that prolongs its antihistaminic effect in vitro . Its intermediate H1 receptor binding affinity (Ki 34 nM) [1] and moderate H1 selectivity ratios (H1:H2 448; H1:H3 315) make it an appropriate comparator for structure-activity relationship studies within the alkylamine class. Additionally, its established in vitro IC50 of 1.01 mM for inhibiting histamine-induced Ca2+ influx in BC3H-1 cells provides a reproducible quantitative endpoint for cellular pharmacology assays.

Formulation Development & Stability

For pharmaceutical formulation development and analytical method validation, pheniramine maleate offers defined stability characteristics including: ≥4 years storage stability at -20°C ; incompatibility with strong oxidizing agents [1]; and established purity specifications (>98% by HPLC) . Validated UV-spectrophotometric and stability-indicating HPLC methods are available for the determination of pheniramine maleate in pharmaceutical formulations [2], supporting quality control and stability testing protocols. The compound loses not more than 0.5% of its weight on vacuum drying at 65°C for 6 hours [3].

Application
Selection Property
Validation Focus
Allergic rhinitis model studies with CNS endpoint monitoring
Reported lower fatigue/sedation incidence in comparator trial
CNS tolerability endpoint comparison vs chlorpheniramine
Extended-duration antihistamine PK/PD modeling
Extended elimination half-life (16–19 h oral)
PK profile comparison and dosing interval modeling
CYP2D6 auto-inhibition and receptor pharmacology studies
CYP2D6 inhibition and moderate H1 affinity
In vitro CYP2D6 inhibition and receptor binding characterization
Pharmaceutical formulation development and stability testing
Stability-indicating methods, established purity specifications
Stability under storage conditions and analytical method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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